3-Benzyl Entecavir
CAS No.:
Cat. No.: VC17970744
Molecular Formula: C19H21N5O3
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O3 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 2-amino-9-[(1S,3R,4S)-4-hydroxy-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C19H21N5O3/c1-11-13(9-27-8-12-5-3-2-4-6-12)15(25)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1 |
| Standard InChI Key | LHPHZZBSRXNYEJ-KKUMJFAQSA-N |
| Isomeric SMILES | C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N |
| Canonical SMILES | C=C1C(CC(C1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Benzyl Entecavir is systematically named 2-amino-9-[(1S,3R,4S)-4-hydroxy-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one. Its structure retains the core features of Entecavir—a cyclopentyl ring fused to a purine scaffold—but incorporates a benzyl group via an ether linkage at the 3-position of the cyclopentyl moiety . This modification alters the compound’s steric and electronic profiles, potentially influencing its interactions with viral polymerases.
Key Chemical Properties:
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Molecular Formula:
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Molecular Weight: 367.41 g/mol
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CAS Registry: 701278-13-9
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Appearance: Typically supplied as a white solid in research quantities (e.g., 250 mg priced at 3,864.00 €) .
Synthesis and Derivative Design
Comparative Analysis with Parent Compound:
| Property | Entecavir | 3-Benzyl Entecavir |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 277.28 g/mol | 367.41 g/mol |
| Key Modification | N/A | Benzyl group at C3 |
| Clinical Status | Approved (HBV) | Research use only |
Research Applications and Limitations
Role in Medicinal Chemistry
3-Benzyl Entecavir serves as a synthetic intermediate for exploring structure-activity relationships (SAR) in nucleoside analogues. Benzylation can stabilize labile hydroxyl groups during synthesis or modulate pharmacokinetic properties. For instance, the benzyl ether may protect the 4-hydroxy group of the cyclopentyl ring from premature metabolism, a strategy employed in prodrug design .
Gaps in Current Knowledge
No peer-reviewed studies directly investigate 3-Benzyl Entecavir’s antiviral efficacy, toxicity, or metabolic fate. Its high cost (3,864.00 €/250mg) and lack of commercial therapeutic formulations underscore its status as a niche research chemical.
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